N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a unique combination of thiazole, triazole, and naphthalene moieties.
Preparation Methods
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves multiple steps, typically starting with the preparation of the thiazole and triazole intermediates. One efficient method involves a one-pot catalyst-free procedure at room temperature, using dibenzoylacetylene and triazole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its thiazole and triazole moieties allow it to form hydrogen bonds and other interactions with target proteins, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological properties .
Biological Activity
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This compound belongs to the class of triazolothiazoles and sulfonamides, which are known for their diverse biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20FN4O2S. Its structure features a triazole ring fused with a thiazole moiety and a sulfonamide group. The presence of a fluorophenyl group enhances its biological activity by modulating interactions with biological targets.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by mimicking substrates or interacting with active sites.
- Receptor Modulation : The triazolothiazole moiety can bind to specific receptors affecting signaling pathways related to cell proliferation and apoptosis.
These interactions contribute to its potential therapeutic effects against various diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that related triazolothiazole derivatives demonstrate cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 1.4 μM to 22.6 μM .
Antimicrobial Activity
The compound also displays antimicrobial properties. Triazolothiazole derivatives have been reported to possess activity against both bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its use in treating conditions characterized by chronic inflammation.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of triazolo-thiazole compounds in models of oxidative stress-induced neurotoxicity. These compounds can mitigate oxidative damage in neuronal cells and may be beneficial in conditions like Parkinson's disease .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S2/c23-18-7-3-6-17(12-18)21-25-22-27(26-21)19(14-30-22)10-11-24-31(28,29)20-9-8-15-4-1-2-5-16(15)13-20/h3,6-9,12-14,24H,1-2,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAFFDGQKYNPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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